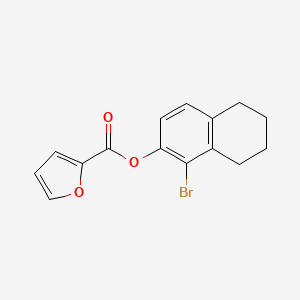

1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromo-substituted naphthalene compounds involves various strategies, including cycloaddition reactions with furan analogues and quinones, leading to the formation of complex structures with regioselectivity influenced by substituents such as bromo groups. For instance, dimethyl-4,5-bis(bromomethylene)furan-2,3-dioate was condensed with unsymmetrical quinones, indicating the role of bromo substituents in directing the cycloaddition outcome (Al Harin et al., 1995).

Molecular Structure Analysis

The molecular structure of bromo-substituted naphthalene derivatives is characterized by the presence of bromo groups which can influence the electronic distribution and reactivity of the molecule. Studies employing techniques such as 2D NMR spectroscopy (HMQC, HMBC) alongside semiempirical AM1 method calculations reveal insights into the regioisomeric structures and electronic properties of these compounds, highlighting the neutral, non-polarized nature of the dienes involved (Al Harin et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of bromo-substituted naphthalene derivatives includes participation in Diels-Alder reactions, highlighting the versatility of these compounds in forming complex molecular architectures. The generation of ortho-SF5-benzyne and its reactions with furans demonstrate the potential for synthesizing naphthalene derivatives with diverse substituents, including bromo, amino, and hydroxy groups (Kanishchev & Dolbier, 2016).

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions and Regioselectivity : Al Harin et al. (1995) discussed the cycloaddition of a furan analogue with quinones and bromo derivatives. This study emphasized the regioselectivity of cycloadditions from brominated quinones compared to non-brominated ones, highlighting the role of 1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl derivatives in synthetic chemistry (Al Harin et al., 1995).

Synthesis of Polycyclic Oxygen Aromatics : Kasturi et al. (1990) explored the one-pot synthesis of polycyclic oxygen aromatics. They used bromo-substituted naphthalene compounds in reactions with tetrachlorocatechol, resulting in the formation of various complex compounds. This research provides insights into the applications of bromo-naphthalene derivatives in organic synthesis (Kasturi et al., 1990).

Synthesis of Cycloproparenes : Müller and Schaller (1989) reported the synthesis of cycloproparenes through the aromatization of 7‐Oxanorbornenes with low-valent titanium, using bromo-substituted naphthalene derivatives. This study showcases the application of such compounds in the synthesis of complex organic structures (Müller & Schaller, 1989).

Organocatalytic Cloke-Wilson Rearrangement : Zhang et al. (2023) utilized 2-(bromomethyl)naphthalene for the Cloke-Wilson rearrangement, a carbocation-initiated tandem ring opening/cyclization process. This research highlights the use of bromo-substituted naphthalene derivatives in organocatalysis, particularly for constructing dihydrofurans under metal-free conditions (Zhang et al., 2023).

Halogenation Studies : Taouss and Jones (2011) investigated the halogenation of gold(I) halides with phosphine chalcogenide, using 1,8-bis(diphenylphosphino)naphthalene. This study provides insight into the reactivity and applications of bromo-substituted naphthalenes in coordination chemistry (Taouss & Jones, 2011).

Eigenschaften

IUPAC Name |

(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c16-14-11-5-2-1-4-10(11)7-8-12(14)19-15(17)13-6-3-9-18-13/h3,6-9H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPLTVYJWRYTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4581185.png)

![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4581186.png)

![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)

![N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)

![5-bromo-N-[3-(1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4581230.png)

![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)

![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)